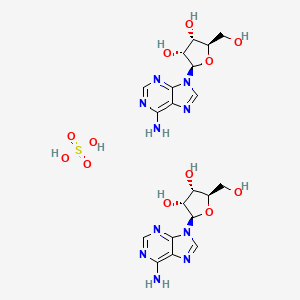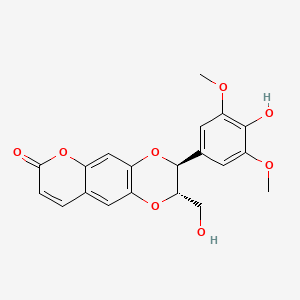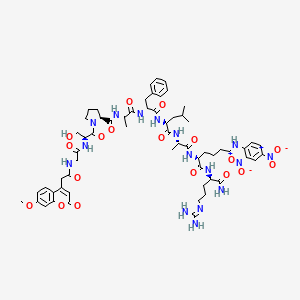![molecular formula C30H18Br3NS3 B1516218 Tris[4-(5-bromothiophen-2-yl)phenyl]amine CAS No. 339985-36-3](/img/structure/B1516218.png)
Tris[4-(5-bromothiophen-2-yl)phenyl]amine
Übersicht
Beschreibung
Tris[4-(5-bromothiophen-2-yl)phenyl]amine is a chemical compound with the molecular formula C30H18Br3NS3 . It is also known by its IUPAC name: 4-(5-bromothiophen-2-yl)-N,N-bis[4-(5-bromothiophen-2-yl)phenyl]aniline .
Molecular Structure Analysis
The molecular structure of Tris[4-(5-bromothiophen-2-yl)phenyl]amine consists of three bromothiophenyl groups attached to a central amine . The presence of bromine atoms suggests that this compound could be used as a precursor in various coupling reactions.Chemical Reactions Analysis
While specific chemical reactions involving Tris[4-(5-bromothiophen-2-yl)phenyl]amine are not available, compounds with similar structures have been used in the formation of coordination frameworks .Physical And Chemical Properties Analysis
Tris[4-(5-bromothiophen-2-yl)phenyl]amine is a solid at 20 degrees Celsius . It has a molecular weight of 728.37 .Wissenschaftliche Forschungsanwendungen
Organic Semiconductor Building Blocks
Tris[4-(5-bromothiophen-2-yl)phenyl]amine: is utilized as a building block in organic semiconductors. Its molecular structure allows for efficient charge transport, making it valuable in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Photovoltaic Cells
The compound has been used in the creation of bulk heterojunction photovoltaic cells. When combined with C70, it contributes to higher power conversion efficiency due to its favorable electronic properties .
Light-Emitting Diodes
In OLED technology, this compound serves as a hole-transporting layer. Its high thermal stability and electron-donating properties enhance the performance and durability of OLEDs .
Sensing Materials
Due to its electronic properties, Tris[4-(5-bromothiophen-2-yl)phenyl]amine can be incorporated into sensors. It can detect various environmental changes, which is crucial for environmental monitoring and smart material applications .
Non-linear Optical Materials
The compound’s structure is conducive to non-linear optical applications. It can be used in the development of materials that change their optical properties in response to external electric fields, useful in optical switches and modulators .
Chemical Synthesis
As a brominated compound, it serves as a precursor in various chemical syntheses, particularly in Suzuki coupling reactions, which are pivotal in creating complex organic molecules .
Polymer Chemistry
This compound is also significant in polymer chemistry, where it can be used to introduce thiophene units into polymers, thereby altering their electronic and optical properties for specific applications .
Material Science Research
In material science, it’s used to study the properties of thiophene-based materials, which are important in the development of new materials with tailored electronic properties for advanced technological applications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(5-bromothiophen-2-yl)-N,N-bis[4-(5-bromothiophen-2-yl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18Br3NS3/c31-28-16-13-25(35-28)19-1-7-22(8-2-19)34(23-9-3-20(4-10-23)26-14-17-29(32)36-26)24-11-5-21(6-12-24)27-15-18-30(33)37-27/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJSFRTXYYGQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)Br)N(C3=CC=C(C=C3)C4=CC=C(S4)Br)C5=CC=C(C=C5)C6=CC=C(S6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18Br3NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[4-(5-bromothiophen-2-yl)phenyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



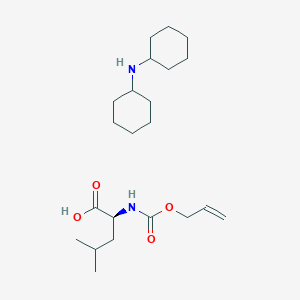
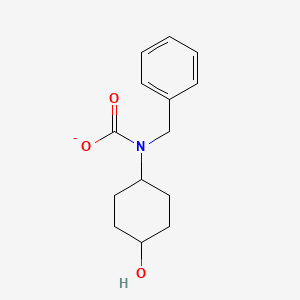
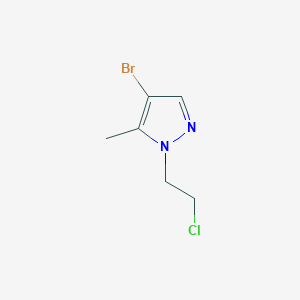
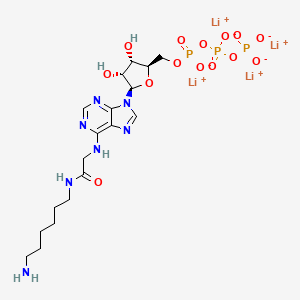
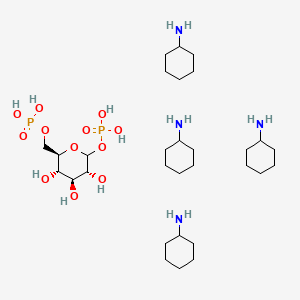
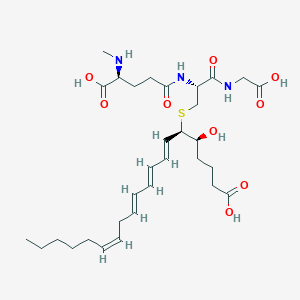
![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)
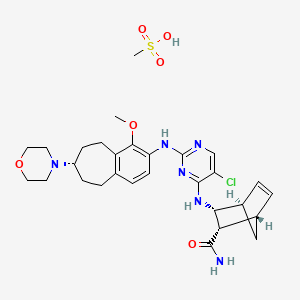
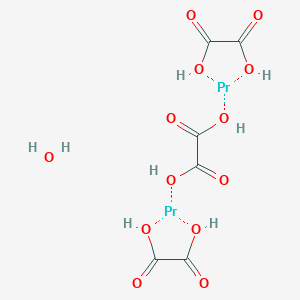

![(3Ar,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-hydroxyspiro[5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-carbonitrile](/img/structure/B1516172.png)
